molecular formula C13H19BrClNO2S B1411862 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride CAS No. 2202948-83-0

4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride

Cat. No.: B1411862
CAS No.: 2202948-83-0
M. Wt: 368.72 g/mol
InChI Key: GZPQXLDHIDZLJP-UHFFFAOYSA-N
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Description

4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride is a chemical compound with a complex molecular structure It is characterized by a cyclohexylamine core substituted with a 3-bromobenzenesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride typically involves multiple steps. One common approach is the reaction of cyclohexylamine with 3-bromobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine and sulfonyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride is used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited to create products with specific functionalities.

Mechanism of Action

The mechanism by which 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride

  • 4-(Bromomethyl)benzenesulfonyl chloride

  • 3-Bromo-4-methylbenzaldehyde

Uniqueness: 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride stands out due to its cyclohexylamine core, which provides a different structural framework compared to other similar compounds. This structural difference can lead to unique chemical and biological properties.

Properties

IUPAC Name

4-[(3-bromophenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S.ClH/c14-11-2-1-3-13(8-11)18(16,17)9-10-4-6-12(15)7-5-10;/h1-3,8,10,12H,4-7,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPQXLDHIDZLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CS(=O)(=O)C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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